molecular formula C8H9N3O2 B7896494 N-[amino-(hydroxyamino)methylidene]benzamide

N-[amino-(hydroxyamino)methylidene]benzamide

Cat. No.: B7896494
M. Wt: 179.18 g/mol
InChI Key: YCNYDVGVRIYMJR-UHFFFAOYSA-N
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Description

N-[amino-(hydroxyamino)methylidene]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a hydroxyamino group, and a benzamide moiety. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-[amino-(hydroxyamino)methylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of N-[amino-(hydroxyamino)methylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as serine proteases and histone deacetylases . These interactions can modulate various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

N-[amino-(hydroxyamino)methylidene]benzamide can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[amino-(hydroxyamino)methylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYDVGVRIYMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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